molecular formula C18H28N2O4S B4459552 1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE

1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4459552
M. Wt: 368.5 g/mol
InChI Key: UTFJZCBDVYGENM-UHFFFAOYSA-N
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Description

1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, an ethanesulfonyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the ethanesulfonyl group and the methoxyphenyl group. Common reagents used in these reactions include sulfonyl chlorides, phenols, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other sulfonyl-containing piperidine derivatives and methoxyphenyl compounds.

    N-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE-4-CARBOXAMIDE: A related compound lacking the ethanesulfonyl group.

    1-(ETHANESULFONYL)-N-[1-(4-METHYLPHENOXY)PROPAN-2-YL]PIPERIDINE: A similar compound without the carboxamide group.

Uniqueness

The presence of both the ethanesulfonyl group and the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-[1-(4-methylphenoxy)propan-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-25(22,23)20-11-9-16(10-12-20)18(21)19-15(3)13-24-17-7-5-14(2)6-8-17/h5-8,15-16H,4,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJZCBDVYGENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)COC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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